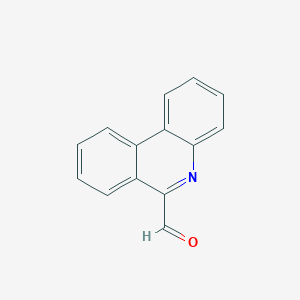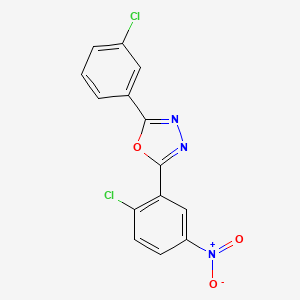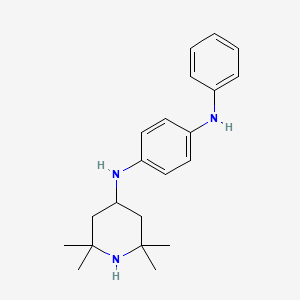
Methyl 2-(methoxymethyl)acrylate
Overview
Description
Methyl 2-(methoxymethyl)acrylate is an organic compound belonging to the class of acrylates. It is characterized by the presence of a methoxymethyl group attached to the second carbon of the acrylate moiety. This compound is a colorless liquid with a distinct odor and is primarily used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(methoxymethyl)acrylate can be synthesized through several methods. One common approach involves the esterification of methoxymethylacrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of methoxymethylacrylate with methanol. This process is facilitated by the formation of a low-boiling azeotrope, which helps in the efficient separation of the product. Additionally, the use of zeolite catalysts has been explored to enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(methoxymethyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include methoxymethyl-substituted alcohols, carboxylic acids, and various substituted acrylates .
Scientific Research Applications
Methyl 2-(methoxymethyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biology: The compound serves as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its potential in drug delivery systems and as a precursor for the synthesis of medicinal compounds.
Industry: this compound is employed in the production of specialty chemicals and materials with specific properties, such as enhanced durability and resistance
Mechanism of Action
The mechanism of action of methyl 2-(methoxymethyl)acrylate involves its reactivity as an acrylate ester. The compound can undergo polymerization reactions, forming long chains of repeating units. This polymerization is typically initiated by free radicals or other reactive species. The methoxymethyl group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
Methyl acrylate: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
Ethyl acrylate: Similar structure but with an ethyl group instead of a methoxymethyl group, leading to different reactivity and properties.
Butyl acrylate: Contains a butyl group, which affects its polymerization behavior and applications.
Uniqueness: Methyl 2-(methoxymethyl)acrylate is unique due to the presence of the methoxymethyl group, which enhances its reactivity and allows for the formation of a diverse range of derivatives. This makes it particularly valuable in the synthesis of specialized polymers and other complex molecules .
Properties
IUPAC Name |
methyl 2-(methoxymethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(4-8-2)6(7)9-3/h1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXULFYZCPMBMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447102 | |
| Record name | methyl 2-(methoxymethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25328-81-8 | |
| Record name | methyl 2-(methoxymethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(methoxymethyl)prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-methoxyphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane](/img/structure/B1654528.png)
![Propanedinitrile, [[[3,5-bis(trifluoromethyl)phenyl]amino]methylene]-](/img/structure/B1654529.png)

![1H-Isoindole-1,3(2H)-dione,2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B1654533.png)
![5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride](/img/structure/B1654534.png)

![7-Bromo-benzo[c]isothiazole](/img/structure/B1654536.png)
![Trimethyl-[3-oxo-3-(4-propoxyphenyl)propyl]azanium;iodide](/img/structure/B1654537.png)





